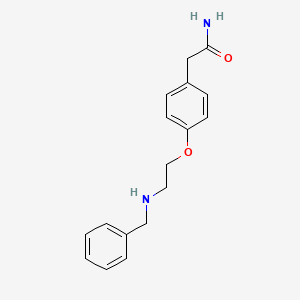
4-(Tert-butyl)-2-isopropylphenol
Descripción general
Descripción
4-(Tert-butyl)-2-isopropylphenol is an organic compound with the molecular formula C13H20O It is a phenolic compound characterized by the presence of a tert-butyl group and an isopropyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Tert-butyl)-2-isopropylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with tert-butyl alcohol and isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of zeolite catalysts. Zeolites are known for their high selectivity and efficiency in catalyzing alkylation reactions. The process involves the reaction of phenol with tert-butyl alcohol and isopropyl alcohol in the presence of a zeolite catalyst, resulting in high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butyl)-2-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Brominated or nitrated derivatives, depending on the substituent introduced
Aplicaciones Científicas De Investigación
4-(Tert-butyl)-2-isopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4-(Tert-butyl)-2-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl and isopropyl groups can also affect the compound’s hydrophobicity and overall reactivity, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the isopropyl group.
2-tert-Butylphenol: Similar structure but with the tert-butyl group in a different position.
4-tert-Butylbenzaldehyde: Contains a formyl group instead of a hydroxyl group.
Uniqueness
4-(Tert-butyl)-2-isopropylphenol is unique due to the presence of both tert-butyl and isopropyl groups, which confer distinct chemical and physical properties.
Propiedades
IUPAC Name |
4-tert-butyl-2-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(2)11-8-10(13(3,4)5)6-7-12(11)14/h6-9,14H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQVJATUUNGJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-[(E)-(1-acetyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenyl] acetate](/img/structure/B8018534.png)

![2-[3-[Ethoxy(methyl)phosphoryl]-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B8018557.png)



![1-[4-[2-(Diethylamino)ethoxy]-3,5-diiodophenyl]ethanone](/img/structure/B8018570.png)
![2-Trimethylsilylethyl 4-[(4-ethoxycarbonylanilino)methyl]benzoate](/img/structure/B8018578.png)

![Methyl 4-[(4-acetyloxyphenyl)methoxy]-3,5-diiodobenzoate](/img/structure/B8018586.png)
